N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
This compound features a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide core linked to a sulfamoylphenyl group substituted with a 4-methylpyrimidin-2-yl moiety.
Properties
IUPAC Name |
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-13-10-11-21-20(22-13)24-30(26,27)15-8-6-14(7-9-15)23-19(25)18-12-28-16-4-2-3-5-17(16)29-18/h2-11,18H,12H2,1H3,(H,23,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPKBMGEDUGATK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), pharmacological effects, and case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This compound contains a sulfonamide moiety, which is often associated with antibacterial properties, and a pyrimidine ring that may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, notably its potential as an antimicrobial and anticancer agent. Below are the main findings from recent studies:
Antimicrobial Activity
- Mechanism of Action : The sulfonamide group is known for its ability to inhibit bacterial folic acid synthesis. Compounds with similar structures have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Case Study : A study focusing on derivatives of sulfamoyl compounds demonstrated promising results against Staphylococcus aureus and Escherichia coli, indicating that modifications in the structure can enhance antimicrobial efficacy .
Anticancer Activity
- Cancer Cell Lines : The compound's derivatives have been tested against various cancer cell lines, including breast (MDA-MB-231) and cervical (HeLa) cancer cells. In vitro assays revealed IC50 values ranging from 0.5 to 3.58 µM for several derivatives, indicating potent antiproliferative effects .
- Structure-Activity Relationship (SAR) : Research has shown that substituents on the phenyl ring significantly influence the anticancer activity. For instance, compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups .
Table 1: Summary of Biological Activities
Research Findings
- Binding Affinity Studies : Molecular docking studies have indicated that the compound binds effectively to target enzymes involved in cancer cell proliferation and bacterial metabolism, suggesting potential as a lead compound for drug development.
- In Vivo Studies : Preliminary in vivo studies have shown that certain derivatives exhibit reduced tumor growth in mouse models, further supporting their potential as therapeutic agents .
Comparison with Similar Compounds
Structural Analogues and Key Differences
2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide (Compound 8)
- Structure : Acetamide linkage instead of benzodioxine carboxamide.
- Properties : Melting point 168–173°C, Rf 0.79, yield 70.2% .
- Key Difference : The acetamide chain may increase flexibility but reduce metabolic stability compared to the benzodioxine ring .
2-((2,3-Dimethylphenyl)amino)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide (Compound 16)
- Structure : Benzamide core replaces benzodioxine carboxamide.
- Properties : Melting point 159–161°C, Rf 0.81, yield 75.6% .
7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (Compound 10b)
- Structure : Pyrrolo[2,3-d]pyrimidine core instead of benzodioxine.
- Properties : Synthesized in 38% yield; HRMS m/z 613.2349 .
- Key Difference : The pyrrolopyrimidine moiety may enhance kinase inhibition due to its planar heterocyclic system .
N-(2-(2-(Dimethylamino)ethoxy)-4-(1H-pyrazol-4-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Structure : Shares the benzodioxine carboxamide core but has a pyrazole-substituted phenyl group.
- Properties : Molecular weight 487.58 g/mol, typically stocked at 50 mg .
- Key Difference: The dimethylaminoethoxy and pyrazole groups may improve cellular permeability compared to the sulfamoylpyrimidine substituent .
Physical and Spectral Properties
The benzodioxine carboxamide’s IR profile is expected to resemble Compound 16, with N–H and C=O stretches near 3462 cm⁻¹ and 1640 cm⁻¹, respectively . The absence of melting point data for the target compound necessitates extrapolation from analogues, suggesting a range of 150–170°C.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
